Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Drug Discovery Physicochemical Profiling ADME

5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 1170160-32-3) is a synthetic, heterocyclic small molecule with the molecular formula C15H12BrN3O4 and a molecular weight of 378.18 g/mol. It features a 5-bromofuran-2-carboxamide core linked via an amide bond to a 2-amino-1,3,4-oxadiazole scaffold, which is further substituted with a 4-ethoxyphenyl group.

Molecular Formula C15H12BrN3O4
Molecular Weight 378.182
CAS No. 1170160-32-3
Cat. No. B2585906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
CAS1170160-32-3
Molecular FormulaC15H12BrN3O4
Molecular Weight378.182
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H12BrN3O4/c1-2-21-10-5-3-9(4-6-10)14-18-19-15(23-14)17-13(20)11-7-8-12(16)22-11/h3-8H,2H2,1H3,(H,17,19,20)
InChIKeyBPYJHPGLKQDCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 1170160-32-3) Chemical Profile and Procurement Baseline


5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 1170160-32-3) is a synthetic, heterocyclic small molecule with the molecular formula C15H12BrN3O4 and a molecular weight of 378.18 g/mol [1]. It features a 5-bromofuran-2-carboxamide core linked via an amide bond to a 2-amino-1,3,4-oxadiazole scaffold, which is further substituted with a 4-ethoxyphenyl group. This compound is a member of the broader 1,3,4-oxadiazole class, a privileged structure in medicinal chemistry known for diverse bioactivities [2]. Its specific substitution pattern—a lipophilic, electron-donating 4-ethoxyphenyl group on the oxadiazole and a bromine atom on the furan ring—results in a distinct physicochemical profile compared to other analogs in the series. While public bioactivity data for this specific compound is limited, its structure places it within the chemical space of patented 5-lipoxygenase activating protein (FLAP) inhibitors [3], indicating a defined research application context.

Why 5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide Cannot Be Replaced by Unoptimized Oxadiazole Analogs


Simple substitution with other 1,3,4-oxadiazole or furan-2-carboxamide analogs is not scientifically valid for this compound due to the non-additive nature of its substituent effects on physicochemical and potentially pharmacological properties. The computed lipophilicity (XLogP3 = 3.3) and topological polar surface area (TPSA = 90.4 Ų) of this specific compound [1] place it in a distinct property space compared to even close analogs. For example, replacing the 4-ethoxyphenyl group with a less lipophilic 1-methylpyrazol-5-yl moiety (CAS 1171093-85-8) results in a significantly different logP and PSA, as detailed in Section 3 [2]. Such changes directly impact solubility, permeability, and non-specific binding. Furthermore, the 5-bromofuran motif is a key structural component in known FLAP inhibitor pharmacophores, where halogen bonding and steric bulk are critical for target engagement [3]. Using a non-brominated or differently substituted analog would fundamentally alter the compound's binding potential and selectivity profile, making it unsuitable for research aimed at this target class.

Quantitative Differentiation Evidence for 5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide Against Analogs


Enhanced Lipophilicity (XLogP3) vs. 1-Methylpyrazol Analog Improves Membrane Permeability

The target compound exhibits a computed XLogP3 of 3.3 [1], indicating significantly higher lipophilicity compared to a close analog where the 4-ethoxyphenyl group is replaced by a more polar 1-methyl-1H-pyrazol-5-yl moiety (CAS 1171093-85-8, XLogP3 = 1.4 [2]). This difference of 1.9 log units is consistent with a theoretical ~80-fold increase in the octanol-water partition coefficient, suggesting superior passive membrane permeability for the target compound. Conversely, the analog's lower lipophilicity may confer better aqueous solubility. This property difference provides a clear selection criterion based on the required permeability profile of the target cell line or assay system.

Drug Discovery Physicochemical Profiling ADME

Increased Topological Polar Surface Area (TPSA) vs. Pyrazol Analog for Optimized Ligand Efficiency

The target compound has a computed TPSA of 90.4 Ų [1], which is lower than the 99 Ų reported for the 1-methylpyrazol analog [2]. A lower TPSA is correlated with improved oral absorption and blood-brain barrier penetration. The 8.6 Ų difference, while modest, arises from the replacement of the ethoxyphenyl's ether oxygen with the pyrazole's ring nitrogens and fundamentally alters the hydrogen-bonding capacity of the molecule. For a given set of target interactions, the target compound's lower PSA may offer a more balanced ligand efficiency, contributing a lower desolvation penalty while maintaining the bromofuran pharmacophore.

Medicinal Chemistry Drug Design Ligand Efficiency

5-Bromofuran Moiety as a Privileged FLAP Inhibitor Pharmacophore Compared to Non-Halogenated Furan Analogs

Compound structures in the FLAP inhibitor patent literature (e.g., WO2012024150A1) explicitly define R1 substituents as heteroaryl rings, including 5-bromofuran [1]. Structure-activity relationship (SAR) studies on oxadiazole-based FLAP inhibitors demonstrate that specific halogen substitution on the aryl/furan ring is crucial for achieving nanomolar potency in human whole blood (hWB) assays, a key functional assay for this target class [2]. While the target compound's specific IC50 in this assay is not publicly disclosed, its precise structural match with the patented core scaffold provides strong class-level inference that the 5-bromofuran group is critical for FLAP binding. In contrast, a non-brominated furan or phenyl analog would lack this key pharmacophoric feature and is predicted to have significantly reduced potency, based on general FLAP SAR.

FLAP Inhibition Leukotriene Pathway Cardiovascular Disease

Recommended Research Applications for 5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide Based on Evidence


Chemical Probe for Target Validation of FLAP in Inflammatory and Cardiovascular Models

Due to its structural alignment with the patented oxadiazole FLAP inhibitor series, this compound is a high-priority candidate for use as a chemical probe to validate 5-lipoxygenase activating protein (FLAP) in cellular and in vivo models. Its distinct 5-bromofuran group places it within the known SAR for this target, making it suitable for studying the leukotriene biosynthesis pathway in inflammatory diseases and atherosclerosis [REFS-1, REFS-2].

Lead Optimization Fragment for CNS-Penetrant Kinase or Phosphatase Inhibitor Programs

The compound's favorable lipophilicity (XLogP3 = 3.3) and moderate TPSA (90.4 Ų) position it as an attractive starting scaffold for medicinal chemistry programs targeting intracellular kinases or phosphatases, particularly those requiring blood-brain barrier penetration. It can serve as a base for parallel SAR exploration, where the 4-ethoxyphenyl tail is varied to modulate ADME properties while keeping the bromofuran-oxadiazole core constant [3].

Calibration Standard for Physicochemical Property Assays in Oxadiazole Libraries

This compound can serve as a practical calibration standard for HPLC-based lipophilicity (CHI logD) and artificial membrane permeability assays (PAMPA) within a series of 1,3,4-oxadiazole-furan-2-carboxamide libraries. Its well-defined, computed properties (logP, TPSA) provide a benchmark to experimentally validate in silico models and to normalize data across different compounds and assay plates [3].

Quote Request

Request a Quote for 5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.